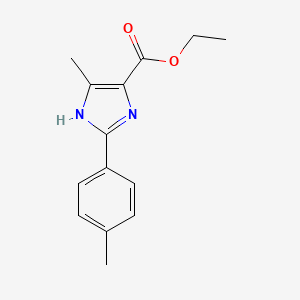
3-Pyridinol,6-(chloromethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinol, 6-(chloromethyl)-(9CI): is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a hydroxyl group at the third position and a chloromethyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 6-(chloromethyl)-(9CI) typically involves the chloromethylation of 3-pyridinol. One common method is the reaction of 3-pyridinol with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the sixth position. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 3-Pyridinol, 6-(chloromethyl)-(9CI) can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridinol, 6-(chloromethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products:
Oxidation: Formation of 3-pyridone derivatives.
Reduction: Formation of 3-pyridinol, 6-methyl derivatives.
Substitution: Formation of various substituted pyridinol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Pyridinol, 6-(chloromethyl)-(9CI) is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, 3-Pyridinol, 6-(chloromethyl)-(9CI) is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for functional materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinol, 6-(chloromethyl)-(9CI) involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the chloromethyl group can participate in covalent bonding or nucleophilic substitution reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
- 3-Pyridinol, 6-methyl-
- 3-Hydroxy-6-methylpyridine
- 5-Hydroxy-2-methylpyridine
Comparison: 3-Pyridinol, 6-(chloromethyl)-(9CI) is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its methyl-substituted analogs. The chloromethyl group allows for a wider range of chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the presence of both hydroxyl and chloromethyl groups provides opportunities for dual functionalization, enhancing its utility in various applications.
Propiedades
Número CAS |
120870-79-3 |
|---|---|
Fórmula molecular |
C6H6ClNO |
Peso molecular |
143.57 |
Nombre IUPAC |
6-(chloromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3H2 |
Clave InChI |
IZVAQMADKUEUSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568600.png)






![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)
